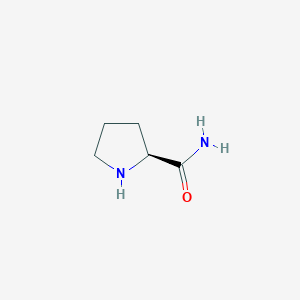

L-prolinamide

Descripción general

Descripción

L-Prolinamida es un compuesto orgánico derivado de la L-prolina, un aminoácido. Se caracteriza por la presencia de un grupo funcional amida unido a la estructura de la prolina. Este compuesto es significativo en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades y reactividad únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La L-Prolinamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de L-prolina con amoníaco en presencia de un biocatalizador. Este método es ventajoso ya que evita la racemización y utiliza solventes amigables con el medio ambiente . Otro método implica la reacción de L-prolina con trifosgeno, difosgeno o fosgeno en solventes como tetrahidrofurano anhidro, 1,4-dioxano, diclorometano, cloroformo o acetonitrilo para formar cloruro de carbamilo de L-prolina. Este intermedio se condensa luego en presencia de trietilamina para generar L-prolina-N-carboxil-anhídrido, que se somete a ammonólisis para producir L-prolinamida .

Métodos de Producción Industrial: La producción industrial de L-prolinamida a menudo emplea el método biocatalítico debido a su alta eficiencia y naturaleza respetuosa con el medio ambiente. El uso de enzimas inmovilizadas y condiciones de reacción optimizadas permite altos rendimientos y pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La L-Prolinamida experimenta diversas reacciones químicas, incluidas la amidación, las reacciones aldólicas y la hidrólisis. La amidación implica la formación de un enlace amida, que es crucial en la síntesis de muchos productos farmacéuticos . Las reacciones aldólicas catalizadas por derivados de L-prolinamida se utilizan para formar enlaces carbono-carbono, que son esenciales en la síntesis orgánica .

Reactivos y Condiciones Comunes:

Reacciones Aldólicas: Aldehídos y cetonas en presencia de derivados de L-prolinamida como catalizadores.

Productos Principales:

Amidación: L-Prolinamida con alta pureza óptica.

Reacciones Aldólicas: Productos aldólicos enantioselectivos con alto exceso enantiomérico.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Drug Development and Synthesis

L-prolinamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential as collagenase inhibitors, which are significant in treating conditions related to collagen degradation, such as arthritis and certain cancers . Molecular docking studies have shown that this compound can interact effectively with collagenase enzymes, indicating its potential as a therapeutic agent .

1.2. Catalysis in Organic Reactions

This compound has been utilized as an effective catalyst in asymmetric synthesis, particularly in aldol reactions. Studies indicate that this compound can promote these reactions with high yields and selectivity, making it valuable for synthesizing chiral compounds . For instance, a study demonstrated that this compound catalyzed aldol reactions with yields up to 84% and enantioselectivities reaching 69% .

Biochemical Research Applications

2.1. Cellular Metabolism Studies

This compound is instrumental in studying cellular metabolism and the regulation of macromolecule synthesis. Its role as a proline analogue allows researchers to investigate metabolic pathways in both prokaryotic and eukaryotic cells . This application is particularly relevant in understanding how cells respond to stressors and modulate their metabolic processes.

2.2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against endoplasmic reticulum stress in microglial cells. Co-administration of this compound was shown to reverse cell death induced by stressors, suggesting its potential use in neurodegenerative disease therapies .

Industrial Applications

3.1. Biocatalysis

The production of this compound via biocatalytic methods has been optimized for industrial applications. Enzyme engineering has led to racemization-free amidation processes, significantly increasing yield and purity while minimizing waste . This method is advantageous over traditional chemical synthesis, making it a sustainable option for producing this compound on a larger scale.

3.2. Solubility Studies for Purification Processes

Research into the solubility of this compound has identified suitable antisolvents for its purification, enhancing its usability in various applications . Understanding solubility characteristics is critical for optimizing extraction and purification processes in pharmaceutical manufacturing.

Mecanismo De Acción

L-Prolinamida ejerce sus efectos principalmente a través de su papel como catalizador en reacciones químicas. En reacciones aldólicas, forma enlaces de hidrógeno con sustratos, reduciendo la energía de activación y aumentando la enantioselectividad . Los objetivos moleculares incluyen aldehídos y cetonas, que se transforman en presencia de derivados de L-prolinamida.

Compuestos Similares:

L-Prolina: El aminoácido padre del cual se deriva la L-prolinamida.

Hidrocloruro de éster metílico de L-Prolina: Un intermedio en la síntesis de L-prolinamida.

Cloruro de carbamilo de L-Prolina: Otro intermedio en el proceso de síntesis.

Singularidad: La L-Prolinamida es única debido a su alta pureza óptica y eficiencia como catalizador en reacciones enantioselectivas. Su capacidad para formar intermedios estables y facilitar diversas transformaciones químicas la convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales .

Comparación Con Compuestos Similares

L-Proline: The parent amino acid from which L-prolinamide is derived.

L-Proline Methyl Ester Hydrochloride: An intermediate in the synthesis of this compound.

L-Proline Carbamyl Chloride: Another intermediate in the synthesis process.

Uniqueness: this compound is unique due to its high optical purity and efficiency as a catalyst in enantioselective reactions. Its ability to form stable intermediates and facilitate various chemical transformations makes it a valuable compound in both research and industrial applications .

Actividad Biológica

L-prolinamide, a derivative of the amino acid proline, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

Overview of this compound

This compound is formed when the carboxylic acid group of proline is converted into an amide. This modification enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications. The compound exhibits several biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including enzyme-catalyzed reactions and traditional organic synthesis. Recent advancements have highlighted racemization-free amidation processes that yield high purity this compound efficiently:

- Enzyme-Catalyzed Amidation : Utilizing engineered enzymes to catalyze the reaction between unprotected L-proline and ammonia in organic solvents has shown promising results with minimal racemization .

- Chemical Synthesis : Traditional methods involve the reaction of proline derivatives with amines under controlled conditions to yield this compound .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. A study demonstrated that derivatives synthesized from L-proline exhibited significant antioxidant activity. For instance, compounds derived from phthalimide showed IC50 values ranging from 20.45 to 27.3 μM, indicating potent activity compared to standard antioxidants .

| Compound | IC50 (μM) | Standard |

|---|---|---|

| Compound 1 | 27.3 | BHA (44.2) |

| Compound 4 | 25.0 | BHA (44.2) |

Anti-inflammatory Activity

Research has indicated that this compound derivatives possess anti-inflammatory properties. Inhibitory studies on lipoxygenase enzymes revealed that certain derivatives exhibit strong inhibition comparable to established anti-inflammatory agents .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. A study reported that it exhibited significant antibacterial activity against Pythium species, highlighting its potential as an agricultural biopesticide . Additionally, molecular docking studies indicated that this compound derivatives could serve as effective inhibitors against specific microbial targets .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : L-proline has been shown to influence cell differentiation and proliferation through the mTOR signaling pathway. This pathway is crucial for regulating cellular growth and metabolism .

- Histone Deacetylase Inhibition : Cadmium complexes with this compound have demonstrated potent inhibition of histone deacetylases (HDACs), which are involved in epigenetic regulation and cancer progression .

Case Studies

- Differentiation Induction in Stem Cells : A study demonstrated that supplementation with L-proline could induce differentiation in embryonic stem cells, suggesting a role in developmental biology .

- Anticancer Potential : Research involving cadmium-L-proline complexes revealed their ability to inhibit HDAC activity effectively, leading to apoptosis in cancer cells .

Propiedades

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226268 | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-52-4 | |

| Record name | L-Prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-prolinamide primarily known for in the realm of chemistry?

A1: this compound is widely recognized for its efficacy as an organocatalyst, particularly in asymmetric aldol reactions. [, , , ] These reactions are fundamental for constructing carbon-carbon bonds and generating chiral molecules, which are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science.

Q2: How does this compound facilitate asymmetric aldol reactions?

A2: this compound functions as a chiral catalyst by promoting the formation of an enamine intermediate upon reaction with a ketone. [, ] This chiral enamine then reacts with an aldehyde, leading to the formation of a new carbon-carbon bond in a highly stereoselective manner, ultimately resulting in the formation of a β-hydroxy ketone with a defined stereochemistry.

Q3: What are the advantages of using this compound as a catalyst compared to traditional methods?

A3: this compound offers several advantages over traditional metal-based catalysts. It is readily available, inexpensive, and environmentally benign. [, ] Furthermore, this compound exhibits excellent catalytic activity in water, a green solvent, making it an attractive option for sustainable chemical synthesis. [, ]

Q4: Can you provide specific examples of reactions where this compound has shown promising results?

A4: this compound has demonstrated excellent catalytic activity and enantioselectivity in a variety of reactions, including: * Direct asymmetric aldol reactions between aromatic aldehydes and cyclic ketones like cyclohexanone, even in solvent-free conditions. [, , ] * α-selenenylation reactions of aldehydes with N-(phenylseleno)phthalimide, providing access to valuable synthetic intermediates. [, ] * Direct nitroso aldol reactions of α-branched aldehydes with nitrosobenzene, leading to the formation of less favored -hydroxyamino carbonyl compounds. []

Q5: What factors influence the catalytic activity and selectivity of this compound?

A5: Several factors can influence the catalytic performance of this compound, including: * The structure of the this compound derivative itself. Modifications to the amide group, such as the introduction of bulky substituents or additional functional groups, can significantly impact enantioselectivity. [, , ] * The solvent used in the reaction. While this compound exhibits good activity in water, the choice of solvent can affect both reaction rate and stereoselectivity. [, ] * The addition of additives, such as acids or bases, which can modulate the catalyst's activity and influence the reaction pathway. [, ]

Q6: Have there been efforts to immobilize this compound on solid supports?

A6: Yes, researchers have explored immobilizing this compound on various solid supports like SBA-15, hollow nanospheres, and polymers. [, ] This approach aims to enhance catalyst recovery and reusability, further promoting sustainability in organic synthesis.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H10N2O, and its molecular weight is 114.15 g/mol.

Q8: What spectroscopic techniques are typically employed to characterize this compound?

A8: Common spectroscopic techniques used for characterizing this compound include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and purity. * Infrared (IR) spectroscopy to identify functional groups like amide bonds. * Mass spectrometry (MS) to determine the molecular weight and identify fragmentation patterns.

Q9: How has computational chemistry been utilized to study this compound?

A9: Computational techniques, particularly density functional theory (DFT) calculations, have been instrumental in understanding the mechanism of this compound catalyzed reactions. [, ]

Q10: What insights have DFT calculations provided about this compound catalyzed reactions?

A10: DFT studies have elucidated the role of hydrogen bonding interactions between the this compound catalyst and the substrates in stabilizing transition states, leading to enhanced enantioselectivity. [] These calculations have also provided insights into the rate-determining steps of the catalytic cycle, further aiding in catalyst design and optimization.

Q11: How do structural modifications to this compound affect its catalytic activity and enantioselectivity?

A11: Studies have revealed a strong correlation between this compound structure and its catalytic performance. For instance, increasing the hydrogen bond donor ability of the amide N-H group generally leads to improved enantioselectivity in aldol reactions. [] Additionally, incorporating bulky substituents or additional chiral centers in the this compound framework can fine-tune catalyst selectivity. [, ]

Q12: Are there any known applications of this compound in medicinal chemistry?

A12: Although this compound itself hasn't been extensively explored as a therapeutic agent, its incorporation into larger molecular frameworks has led to promising drug candidates. For instance, N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide, a complex molecule containing the this compound moiety, is being investigated for its potential in treating Hepatitis C virus (HCV). []

Q13: What about this compound's stability and formulation?

A13: Research on this compound's stability under various conditions, like temperature and pH, is crucial for its practical applications. [] Furthermore, strategies to improve its solubility and bioavailability, such as formulating it into suitable delivery systems, are areas of ongoing exploration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.